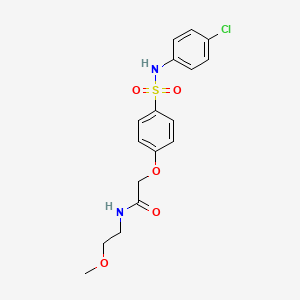
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide, also known as DMQA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMQA is a quinoline derivative that has been synthesized using a unique method, and its properties and effects have been studied extensively.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been studied extensively for its potential applications in various areas, including cancer treatment, neurodegenerative diseases, and antimicrobial activity. In cancer treatment, N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been shown to protect against oxidative stress and inflammation, which are associated with the progression of these diseases. N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has also exhibited antimicrobial activity against various pathogenic microorganisms, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide exerts its effects by modulating various signaling pathways in cells. It has been shown to activate the AMPK pathway, which regulates energy metabolism and cell survival. N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide also inhibits the NF-κB pathway, which is involved in inflammation and cell proliferation. Additionally, N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been shown to activate the Nrf2 pathway, which regulates oxidative stress and inflammation.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Furthermore, N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide has several advantages for use in lab experiments, including its high yield and purity, and its ability to modulate various signaling pathways. However, N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide also has limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide, including its potential use in the development of new drugs for cancer, neurodegenerative diseases, and antimicrobial activity. Further studies are needed to elucidate the mechanisms of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide and to optimize its synthesis method to improve its yield and purity. Additionally, studies on the pharmacokinetics and toxicity of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide are needed to evaluate its safety and efficacy for use in humans.
In conclusion, N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its unique synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide as a therapeutic agent.
Synthesis Methods
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-6-methoxyquinoline with 2,5-dimethylbenzyl chloride followed by the addition of acetic anhydride and triethylamine. The resulting product is purified using column chromatography to obtain N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide in high yield and purity. This method has been optimized to produce N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)acetamide efficiently and is widely used in laboratories.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-5-6-14(2)20(9-13)23(15(3)24)12-17-10-16-11-18(26-4)7-8-19(16)22-21(17)25/h5-11H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYIOYIGHDRUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethyl-phenyl)-N-(2-hydroxy-6-methoxy-quinolin-3-ylmethyl)-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide](/img/structure/B7712421.png)

![2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712435.png)




![6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7712453.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712462.png)
![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7712507.png)